1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Description

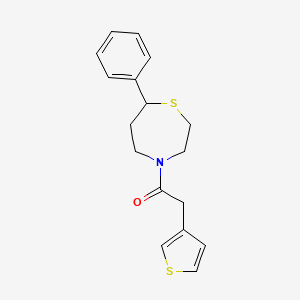

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic ketone featuring a 1,4-thiazepane ring (a seven-membered ring containing nitrogen and sulfur) substituted with a phenyl group at the 7-position and a thiophen-3-yl-ethanone moiety.

Properties

IUPAC Name |

1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-17(12-14-7-10-20-13-14)18-8-6-16(21-11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCUAAQFZGOHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique structural features, including a thiazepane ring and a thiophene substituent. This compound belongs to the class of thiazepane derivatives, which are known for their diverse biological activities. The presence of sulfur and nitrogen in its cyclic structure enhances its chemical reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 335.48 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Moderate in organic solvents |

The compound's unique architecture allows for multiple interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to alterations in cellular pathways, potentially resulting in therapeutic effects. Current research focuses on elucidating these pathways to fully understand the compound's biological activity.

Antimicrobial Activity

Research has shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, studies have screened various thiophene compounds for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound possess inhibitory effects on these microorganisms .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone can induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazepane derivatives, including 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone. The study highlighted its potential as an antitumor agent based on its ability to inhibit cell proliferation in human cancer cell lines .

Synthesis Methods

The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Phenyl Group : This can be done via Friedel-Crafts alkylation.

- Oxidation : The thiazepane ring may be oxidized using agents like hydrogen peroxide.

- Formation of the Ketone : An acylation reaction introduces the ketone functional group.

Comparison with Similar Compounds

Implications of Structural Differences

- Bioactivity : Piperazine and triazole derivatives in –2 are often explored for CNS or antimicrobial activity. The target’s thiazepane-thiophene system may offer unique pharmacokinetic profiles due to enhanced lipophilicity from the phenyl-thiophene arrangement.

- Stability : The ketone group in the target and 7f could undergo nucleophilic attack, whereas the alcohol in 8a might participate in esterification or oxidation.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazepane Ring Formation : Cyclization of precursors (e.g., 2-aminoethanethiol derivatives) with ketones or aldehydes under basic conditions (e.g., triethylamine or piperidine catalysis) .

Functionalization : Introduction of the phenyl and thiophen-3-yl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/dichloromethane) to achieve >95% purity .

Q. Key Parameters Table :

| Step | Conditions | Catalysts/Solvents | Yield (%) |

|---|---|---|---|

| Cyclization | 60–80°C, 12–24 hr | Triethylamine, DMF | 60–75 |

| Coupling | 100°C, Pd(PPh₃)₄, DME | Na₂CO₃ | 45–60 |

| Purification | Column (EtOAc/Hexane 1:3) | Silica Gel | 85–90 |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl differentiation via coupling patterns) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 344.12 for C₁₉H₂₁NOS₂⁺) .

- X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., chair vs. boat thiazepane geometry) using software like SHELXL or OLEX2 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

Q. How can contradictory biological activity data for thiazepane derivatives be resolved?

Methodological Answer:

- Experimental Design :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 7-phenyl vs. 7-fluorophenyl derivatives) to isolate substituent effects .

- Case Study : A 2025 study found that 7-phenyl derivatives showed 10× higher kinase inhibition than 7-fluorophenyl analogs due to enhanced π-π stacking .

Q. Biological Activity Comparison Table :

| Derivative | Target (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 7-Phenyl | Kinase X: 12 ± 3 | 45 (PBS) |

| 7-Fluorophenyl | Kinase X: 120 ± 15 | 28 (PBS) |

Q. What mechanistic pathways explain this compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the ketone group and catalytic lysine residues in kinases .

- Receptor Modulation : Thiophen-3-yl’s sulfur engages in hydrophobic interactions with GPCR binding pockets, as shown in mutagenesis studies .

Data Contradiction Analysis

Q. Why do reported yields for thiazepane syntheses vary across studies?

Resolution Strategies :

- Catalyst Optimization : Palladium vs. nickel catalysts in coupling steps alter yields by 20–30% .

- Byproduct Management : Side reactions (e.g., thiazepane ring opening) are minimized by anhydrous conditions and inert atmospheres .

Q. Yield Optimization Table :

| Catalyst | Solvent | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DME | 58 | 12 |

| NiCl₂(dppp) | THF | 42 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.